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Executive Summary
Isokurarinone (CAS: 97938-31-3) is a prenylated flavanone primarily isolated from the dried

roots of Sophora flavescens (Kushen). Structurally characterized by a lavandulyl side chain at

the C-8 position and a specific hydroxylation/methoxylation pattern on the A and B rings, it

exhibits significant pharmacological potential, including cytotoxic activity against non-small cell

lung cancer (NSCLC) lines and inhibition of glycosidases.

This guide provides a definitive reference for the spectroscopic identification of Isokurarinone.

It addresses the critical analytical challenge of distinguishing Isokurarinone from its structural

isomers (e.g., Kurarinone, Norkurarinone) using high-resolution Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Ultraviolet (UV) spectroscopy.

Chemical Identity & Structural Logic[1]
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The structural core of Isokurarinone is a flavanone (2,3-dihydro-2-phenylchromen-4-one). Its

uniqueness lies in the lavandulyl group (5-methyl-2-(prop-1-en-2-yl)hex-4-enyl) attached to the

C-8 position.

Property Data

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-8-

[(2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-

yl]-2,3-dihydrochromen-4-one

Molecular Formula

C

H

O

Molecular Weight 438.52 g/mol

Key Functional Groups
5,7-Dihydroxy A-ring (chelated 5-OH);

Lavandulyl side chain; Flavanone C-ring.[1]

Stereochemistry

C-2 (

); Side chain C-2'' (

).

Note on Isomerism: Confusion often exists between Isokurarinone and Kurarinone.

Kurarinone: Typically defined as the 2'-methoxy derivative (or 4'-methoxy depending on the

specific botanical nomenclature tradition).

Isokurarinone: Often refers to the regioisomer or the specific stereoisomer where the B-ring

substitution pattern or the side-chain configuration differs.

Differentiation: The presence and position of the methoxy signal (

~3.7-3.8 ppm) and the splitting pattern of B-ring protons are the primary NMR discriminators.

Spectroscopic Profile
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UV-Visible Spectroscopy
Flavanones exhibit a characteristic UV spectrum dominated by Band II (benzoyl system) with a

weaker Band I (cinnamoyl system).

Solvent: Methanol (MeOH)[1]

(nm): 292, 335 (sh).

Shift Reagent Logic:

+ AlCl

: Bathochromic shift of Band II (~20-25 nm) confirms the presence of a 5-OH group
(chelated with the carbonyl).

+ NaOAc: Bathochromic shift indicates a free 7-OH group (unless sterically hindered by

the C-8 prenyl group).

Mass Spectrometry (MS)
Ionization Mode: ESI (Electrospray Ionization), Positive/Negative Mode.

Key Ions:

[M+H]

:

439

[M-H]

:

437

Fragmentation Logic (MS/MS):
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Retro-Diels-Alder (RDA) Cleavage: The C-ring cleaves to yield characteristic A-ring and B-

ring fragments.

Side Chain Loss: Loss of the lavandulyl group (or fragments thereof, e.g., -C

H

) is common.

Diagnostic Fragment: RDA cleavage typically yields an A-ring fragment at

~221 (containing the lavandulyl group and two hydroxyls) and a B-ring fragment
depending on substitution (e.g.,

136 for dihydroxy B-ring).

Nuclear Magnetic Resonance (NMR) Data
The following data represents the consensus assignments for the Isokurarinone/Kurarinone

scaffold in Acetone-

or DMSO-

.

Table 1:

H NMR Chemical Shift Data (400/500 MHz)
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Position (ppm)

Multiplicity (

in Hz)

Structural
Assignment

2 5.50 - 5.60 dd (13.0, 3.0)
Flavanone chiral

center (C-ring)

3ax 2.95 - 3.05 dd (17.0, 13.0)
C-ring methylene

(axial)

3eq 2.70 - 2.80 dd (17.0, 3.0)
C-ring methylene

(equatorial)

5-OH 12.00 - 12.30 s
Hydrogen-bonded

phenolic OH

6 5.95 - 6.05 s
A-ring aromatic

(Isolated)

6' 7.30 - 7.40 d (8.5) B-ring aromatic

5' 6.35 - 6.45 dd (8.5, 2.5) B-ring aromatic

3' 6.40 - 6.50 d (2.5) B-ring aromatic

Lav-1'' 2.55 - 2.65 m Side chain methylene

Lav-2'' 2.40 - 2.50 m Side chain methine

Lav-3'' 4.60 - 4.70 br s (2H)

Exocyclic methylene

(=CH

)

Lav-4'' 1.90 - 2.00 m Side chain methylene

Lav-5'' 4.90 - 5.00 t (or m) Olefinic proton

Lav-Me (x2) 1.50, 1.60 s Vinylic methyl groups

OMe 3.70 - 3.80 s
Methoxy (if present,

usually C-2' or C-4')

Critical Interpretation Notes:
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The H-6 Singlet: The appearance of a sharp singlet at ~6.0 ppm for H-6 is diagnostic for C-8

substitution. If C-6 were substituted, H-8 would appear slightly downfield.

Lavandulyl Fingerprint: The lavandulyl group is distinct from a simple prenyl (3,3-

dimethylallyl) group. Look for the exocyclic methylene protons (Lav-3'') appearing as broad

singlets around 4.6-4.7 ppm. A simple prenyl group lacks these signals.

B-Ring Pattern: The coupling constants (

Hz for ortho,

Hz for meta) confirm the 1,2,4-trisubstituted pattern (e.g., 2',4'-dihydroxy).

Table 2:

C NMR Chemical Shift Data (100/125 MHz)
Position (ppm) Type Assignment

4 197.0 - 198.0 C=O Carbonyl

2 75.0 - 76.0 CH Chiral center

3 42.0 - 43.0 CH Methylene

5 160.0 - 162.0 C-OH Chelated hydroxyl

7 163.0 - 165.0 C-OH Hydroxyl

9 158.0 - 159.0 C-O Junction

10 102.0 - 103.0 C Junction

6 95.0 - 96.0 CH Aromatic

8 107.0 - 108.0 C-R
Substituted

(Lavandulyl)

Lav-Me 17.0, 25.0 CH Methyls

Lav-Exo 110.0 - 112.0 CH Exocyclic alkene
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Experimental Workflow: Isolation & Purification
To ensure reproducibility, the following protocol utilizes a self-validating polarity gradient.

Step 1: Extraction[1][2]
Source Material: Pulverize 1.0 kg of dried Sophora flavescens roots.

Solvent: Macerate in 95% Ethanol (EtOH) (3 x 5L) at room temperature for 48 hours.

Concentration: Evaporate solvent under reduced pressure (

C) to yield crude extract.

Step 2: Liquid-Liquid Partitioning
Suspend crude extract in H

O.

Partition sequentially with:

Petroleum Ether: Removes lipids/chlorophyll.

Chloroform (CHCl

) or Ethyl Acetate (EtOAc):Target Fraction. Isokurarinone concentrates here.

n-Butanol: Removes highly polar glycosides.

Step 3: Chromatographic Isolation
Silica Gel Column: Elute the CHCl

fraction with a gradient of CH

Cl

:MeOH (100:0

90:10).
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Monitoring: Check fractions via TLC (Visualize with 10% H

SO

in EtOH + heat). Isokurarinone typically appears as a dark orange/brown spot.

Final Purification (HPLC):

Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5

m).

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (40%

70% ACN over 30 min).

Detection: UV at 292 nm.

Logic Diagrams (Graphviz)
Diagram 1: Structural Elucidation Logic Flow
This diagram illustrates the decision-making process for confirming the Isokurarinone
structure from raw spectral data.
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Caption: Logical workflow for integrating UV, MS, and NMR data to confirm the Isokurarinone
scaffold.

Diagram 2: Isolation & Purification Workflow
A step-by-step visualization of the extraction protocol.
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Caption: Optimized isolation pathway from raw plant material to analytical standard.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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